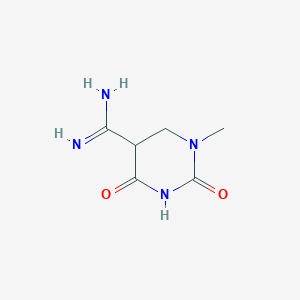
1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of interest due to their biological activities. For instance, novel 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductases, with the synthesis achieved via reductive amination and nucleophilic displacement reactions . Another study reported the synthesis of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates through the Atwal-Biginelli cyclocondensation reaction, which expands the molecular diversity of pyrimidine derivatives . These methods could potentially be adapted for the synthesis of "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide".
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The crystal and molecular structures of various pyrimidine derivatives have been determined, revealing conformations and substituent orientations that could influence their biological interactions . For example, the crystal structure of a dihydropyrimidinethione derivative showed a half-chair conformation of the central heterocyclic ring . Understanding the molecular structure of "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide" would be essential for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by their substituents and structural conformations. For instance, oligonucleotides containing modified pyrimidine bases showed different chemical reactivities and physical properties, which are important for their biological functions . The interaction of a pyrimidine derivative with DNA was also studied, suggesting a groove mode of binding via hydrogen bonds . These findings could provide insights into the potential chemical reactions and interactions of "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide" with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and dielectric constants, are important for their practical applications. Novel polyimides derived from a pyridine-containing aromatic dianhydride monomer showed good solubility, thermal stability, and mechanical properties, along with low dielectric constants . These properties are relevant for the development of materials and drugs based on pyrimidine structures, including "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide".
Applications De Recherche Scientifique
Pyrimidine Derivatives in Antiviral Research
Pyrimidine derivatives have shown notable antiviral properties. For instance, certain pyrimidine derivatives inhibit human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. These derivatives display potent antiviral activity, especially against measles virus, by blocking this critical biosynthesis pathway (Munier-Lehmann et al., 2015).
Pyrimidine-based Supramolecular Assemblies
Novel pyrimidine derivatives have been synthesized and investigated for their potential in co-crystallization and forming supramolecular assemblies. These compounds have shown the ability to form complex 2D and 3D networks through extensive hydrogen-bonding interactions. This property is particularly important in the development of new materials and molecular recognition processes (Fonari et al., 2004).
Pyrimidine Derivatives in Antiretroviral Therapy
Some pyrimidine derivatives have demonstrated significant inhibitory activity against retrovirus replication, making them potential candidates for antiretroviral therapy. These compounds have shown particular efficacy against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Pyrimidine Derivatives in Studying DNA Damage and Repair
Pyrimidinones, part of the (6-4) photolesions formed from two adjacent pyrimidine bases on a DNA strand, have been studied for their photophysical and photochemical properties. Understanding the behavior of such compounds under different conditions contributes to the knowledge of DNA damage and repair mechanisms, crucial for cancer research and the development of photoprotective agents (Ryseck et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
1-methyl-2,4-dioxo-1,3-diazinane-5-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-10-2-3(4(7)8)5(11)9-6(10)12/h3H,2H2,1H3,(H3,7,8)(H,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPNQXFRVYWDDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(=O)NC1=O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377592 |
Source


|
| Record name | 1-methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |
CAS RN |
446276-07-9 |
Source


|
| Record name | 1-methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

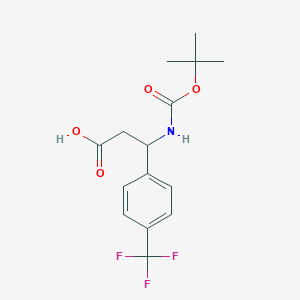
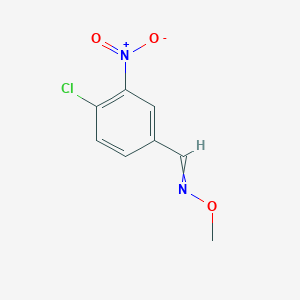
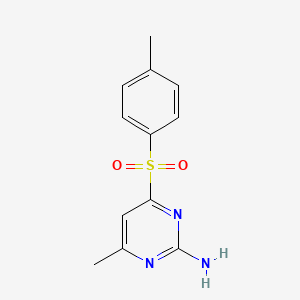
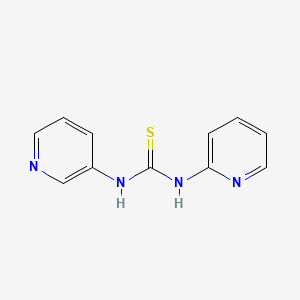
![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)

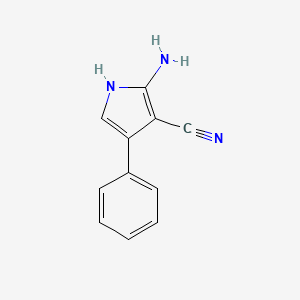


![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)
